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Compound of Interest

Compound Name: AZD-7762 hydrochloride

Cat. No.: B605778

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the discontinuation of AZD-7762 in clinical trials. The
content is presented in a question-and-answer format to address specific issues and provide
clarity on the experimental context.

Frequently Asked Questions (FAQSs)
Q1: What was the primary reason for the discontinuation of AZD-7762 in clinical trials?

The clinical development of AZD-7762 was terminated due to unpredictable cardiac toxicity.[1]
[2][3] This decision was based on the occurrence of dose-limiting cardiac adverse events
observed in a Phase | dose-escalation study.[1][3][4] While Chk1 remains a valuable
therapeutic target, the specific cardiotoxic profile of AZD-7762 was deemed medically
unacceptable.[1]

Q2: What specific cardiac adverse events were observed with AZD-77627?

Dose-limiting cardiac toxicities were observed in two patients receiving AZD-7762 as a
monotherapy.[1][3][4] The specific events were:

e Agrade 3 increase in troponin | at a 32 mg dose.[1][3][4]

» Grade 3 myocardial ischemia, which included chest pain, changes in electrocardiogram
(ECG), a decrease in left ventricular ejection fraction, and an increase in troponin |, at a 40
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mg dose.[1][3][4]

These acute cardiac events were unpredictable, which was a key factor in the decision to halt
further development.[1]

Troubleshooting and Experimental Design
Considerations

Q3: My experiment is showing unexpected off-target effects. How can I troubleshoot this?

AZD-7762 is a potent inhibitor of both Chk1 and Chk2 (Checkpoint kinases 1 and 2).[5][6]
While it was designed to target these kinases to abrogate DNA damage-induced cell cycle
checkpoints, off-target effects, particularly cardiotoxicity, were observed in clinical trials.[2][6]
When encountering unexpected results in your own experiments, consider the following:

o Dose-Response Analysis: As seen in the clinical trial where cardiac toxicities were dose-
limiting, it is crucial to perform a thorough dose-response analysis to identify a potential
therapeutic window for your specific model system.

o Off-Target Kinase Profiling: AZD-7762, while potent against Chk1/2, may inhibit other
kinases. Consider performing a broad kinase screen to identify potential off-target
interactions that could explain your observations.

o Cardiomyocyte Cell-Based Assays: If your research involves cell lines, incorporating
cardiomyocyte-based assays could help to prospectively assess potential cardiac liabilities of
your experimental compounds.

Q4: What were the key parameters of the Phase | clinical trial for AZD-77627?

A Phase | dose-escalation study was conducted with 42 patients who had advanced solid
tumors.[1][3][4] The study evaluated the safety and tolerability of AZD-7762 both as a
monotherapy and in combination with gemcitabine.[1][3]

Patient Demographics and Trial Design
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Parameter

Value

Number of Patients

42[1][3][4]

Median Age (years)

59.5 (range: 29-72)[1]

Sex

22 Male / 20 Female[1]

Treatment Cycles

Cycle 0 (Run-in)

AZD-7762 monotherapy, administered

intravenously on days 1 and 8 of a 14-day cycle.

[1]3]

Cycle 1 onwards

AZD-7762 in combination with gemcitabine
(750-1,000 mg/m2) on days 1 and 8 of a 21-day
cycle.[1][3]

Dose Escalation

AZD-7762 doses ranged from 6 mg to 40 mg.[1]
[3]4]

Maximum Tolerated Dose

The maximum tolerated dose of AZD-7762 in
combination with 1,000 mg/m?2 of gemcitabine

was determined to be 30 mg.[1][3]

Summary of Common Adverse Events (AEs) in the

Phase | Trial

Adverse Event

Frequency (Any Grade)

Fatigue

41% (17/42 patients)[1][3][4]

Neutropenia/Leukopenia

36% (15/42 patients)[1][3][4]

Anemia/Hemoglobin Decrease

29% (12/42 patients)[1][3][4]

Nausea

26% (11/42 patients)[1][3][4]

Pyrexia (Fever)

26% (11/42 patients)[1][3][4]

ALT/AST Increase

26% (11/42 patients)[1][3][4]
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Grade >3 adverse events were reported in 19% of patients during Cycle 0 (monotherapy) and
52% of patients in Cycle 1 (combination therapy).[1][3][4]

Experimental Protocols

Protocol: In Vitro Checkpoint Abrogation Assay

This protocol is based on the preclinical studies of AZD-7762 to assess its ability to abrogate
DNA damage-induced cell cycle arrest.

Cell Seeding: Plate tumor cells (e.g., HCT116) at a suitable density in a multi-well plate and
allow them to adhere overnight.

 DNA Damage Induction: Treat the cells with a DNA-damaging agent (e.g., gemcitabine or
camptothecin) for a predetermined duration to induce cell cycle arrest in the S or G2 phase.

« Inhibitor Treatment: Following the removal of the DNA-damaging agent, treat the cells with
varying concentrations of AZD-7762. Include a vehicle control.

o Cell Cycle Analysis: After a suitable incubation period (e.g., 24 hours), harvest the cells, fix
them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

o Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer to determine the
percentage of cells in G1, S, and G2/M phases. A decrease in the G2/M population in the
presence of AZD-7762 indicates checkpoint abrogation.

Visualizations
AZD-7762 Mechanism of Action: Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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